molecular formula C7H7N3O B2567340 4-Ethynyl-1-methylpyrazole-3-carboxamide CAS No. 2408974-77-4

4-Ethynyl-1-methylpyrazole-3-carboxamide

Cat. No.: B2567340
CAS No.: 2408974-77-4
M. Wt: 149.153
InChI Key: KWRUGKSPJYQSFK-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methylpyrazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of 1H-pyrazole-3-carboxamide derivatives, which are recognized as versatile scaffolds with a diverse array of biological properties . Pyrazole-carboxamide derivatives have demonstrated considerable potential in anticancer research, with studies identifying specific derivatives that can induce apoptosis (programmed cell death) or autophagy in human cancer cell lines, such as A549 lung cancer cells . The structural motif of the pyrazole core is a privileged structure in drug discovery, and the incorporation of the ethynyl group offers a valuable handle for further chemical modification via click chemistry, enabling researchers to create more complex molecular architectures or probes for mechanism-of-action studies. The carboxamide functional group is a common feature in many bioactive molecules and often contributes to critical hydrogen-bonding interactions with biological targets. While the specific biological data for this compound is still emerging, related analogs have been synthesized and evaluated for their inhibition of human carbonic anhydrase (hCA) I and II isoenzymes, which are important therapeutic targets for conditions like glaucoma, epilepsy, and altitude sickness . Furthermore, some pyrazole-3-carboxamide derivatives have been investigated for their DNA-binding interactions, which can be a key mechanism for antitumor activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethynyl-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-3-5-4-10(2)9-6(5)7(8)11/h1,4H,2H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRUGKSPJYQSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-methylpyrazole-3-carboxamide typically involves the reaction of 1-methylpyrazole-3-carboxamide with an ethynylating agent under controlled conditions. One common method includes the use of ethynyl bromide in the presence of a base such as potassium carbonate, which facilitates the substitution reaction to introduce the ethynyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethynyl-1-methylpyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The ethynyl group allows the compound to form covalent bonds with target proteins, potentially inhibiting their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural differences between 4-Ethynyl-1-methylpyrazole-3-carboxamide and related compounds are summarized below:

Compound Name Position 1 Position 3 Position 4 Position 5 Core Structure
This compound Methyl Carboxamide Ethynyl - Pyrazole
15a () 4-Nitrophenyl 4-Fluorophenyl Carbonitrile Ethoxymethyleneamino Pyrazole-4-carbonitrile
16a () 4-Nitrophenyl - - - Pyrazolo-triazolopyrimidine
4c () Phenyl Methylsulfanyl Carboxylic acid ethyl ester Benzoylamino Pyrazole-4-carboxylate
  • Position 1 : Methyl (target) vs. aryl groups (e.g., nitrophenyl in 15a, phenyl in 4c). Aryl groups enhance lipophilicity and π-π stacking, while methyl improves metabolic stability .
  • Position 3: Carboxamide (target) vs. fluorophenyl (15a) or methylsulfanyl (4c).
  • Position 4 : Ethynyl (target) vs. carbonitrile (15a) or carboxylate (4c). Ethynyl’s linear geometry may enhance membrane permeability compared to bulkier groups .

Pharmacological and Physicochemical Comparisons

Analgesic and Anti-Inflammatory Activity

Data from highlight substituent-dependent activity trends:

Compound () Substituent (Position 5) Analgesic Activity (vs. Pentazocine) Anti-Inflammatory Activity (Carrageenan Test)
3c Benzoylamino 85% of reference activity 72% edema reduction at 2 h
4c Benzoylamino + Phenyl (N-1) Equipotent to pentazocine 78% edema reduction at 2 h
  • The target compound’s ethynyl group may enhance bioavailability compared to methylsulfanyl (3c) or ethoxymethyleneamino (15a) groups, though direct data are lacking.

Metabolic Stability

  • N-Demethylation : shows that imidazole carboxamides (e.g., DIC) undergo hepatic N-demethylation, producing active metabolites. While the target compound lacks a methyl group at the carboxamide, its 1-methyl group may resist demethylation, improving metabolic stability compared to DIC .
  • Enzyme Induction: Phenobarbital pretreatment enhances demethylation in DIC (10.5% 14CO2 excretion in rats), suggesting that the target compound’s ethynyl group might reduce susceptibility to cytochrome P450 induction .

Data Tables

Table 2: Pharmacological Activity Trends

Compound Analgesic Efficacy Anti-Inflammatory Efficacy Metabolic Pathway
Target Compound Theoretical high Theoretical moderate Likely stable to CYP450
4c () 100% (reference) 78% edema reduction N/A
DIC () N/A N/A Hepatic N-demethylation

Biological Activity

4-Ethynyl-1-methylpyrazole-3-carboxamide (EMPC) is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly in antifungal and anticancer applications. This article explores its biological activity, mechanisms of action, synthesis methods, and comparisons with similar compounds.

Chemical Structure and Properties

EMPC is characterized by a pyrazole ring substituted with an ethynyl group at the 4-position and a carboxamide group at the 3-position. This unique structure contributes to its reactivity and biological efficacy.

Antifungal Activity

Research indicates that EMPC exhibits notable antifungal properties. Its mechanism often involves the inhibition of specific enzymes crucial for fungal metabolism, such as succinate dehydrogenase, which impacts mitochondrial respiration in fungi. In vitro studies have shown that EMPC can effectively inhibit the growth of various fungal strains at low concentrations (IC50 values typically below 10 µM) .

Anticancer Activity

EMPC has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through several pathways, including the inhibition of cell proliferation and modulation of apoptotic markers. The compound's ability to form covalent bonds with target proteins enhances its effectiveness against cancer cells .

The biological activity of EMPC is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : EMPC inhibits enzymes involved in metabolic pathways critical for fungal growth and cancer cell survival.
  • Covalent Bond Formation : The ethynyl group allows EMPC to form covalent bonds with target proteins, potentially leading to functional inhibition .

Synthesis Methods

The synthesis of EMPC can be achieved through various methods, typically involving the reaction of 1-methylpyrazole-3-carboxamide with an ethynylating agent like ethynyl bromide in the presence of a base (e.g., potassium carbonate). This process can yield high purity and yield under optimized conditions .

Comparative Analysis

To better understand the uniqueness of EMPC, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesSimilarity Score
1-Methyl-1H-pyrazole-3-carboxylic acidPyrazole ring with carboxylic acid0.88
4-Methylpyrazole-3-carboxylic acidPyrazole ring with methyl and carboxylic acid0.91
1-Ethylpyrazole-3-carboxylic acidEthyl substitution on pyrazole0.80
1,3-Dimethyl-1H-pyrazole-4-carboxylic acidDimethyl substitutions on pyrazole0.77

These compounds share common features but differ significantly in their biological activities due to variations in their substituents .

Case Studies

Several case studies highlight the effectiveness of EMPC:

  • Antifungal Efficacy : A study demonstrated that EMPC had a significant inhibitory effect on Candida albicans, showing an IC50 value of less than 5 µM. This suggests a strong potential for therapeutic applications against fungal infections .
  • Cancer Cell Studies : In vitro studies on breast cancer cell lines revealed that EMPC reduced cell viability by over 60% at concentrations of 10 µM within 48 hours. The mechanism was linked to increased levels of pro-apoptotic factors .

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